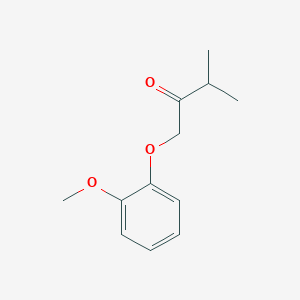
1-(2-Methoxyphenoxy)-3-methyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD21869514 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21869514 typically involves a series of well-defined chemical reactions. These reactions often require specific reagents and conditions to ensure the desired product is obtained with high purity and yield. For instance, the preparation might involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of MFCD21869514 is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, which allow for the constant production of the compound under controlled conditions, ensuring consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
MFCD21869514 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The reactions involving MFCD21869514 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions might require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of MFCD21869514 might produce an oxidized derivative, while reduction could yield a reduced form of the compound. Substitution reactions can result in various substituted derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
MFCD21869514 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: MFCD21869514 is used in the production of various industrial products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of MFCD21869514 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, MFCD21869514 might interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to MFCD21869514 include those with similar chemical structures or functional groups. Examples might include other organic compounds with similar reactivity or stability.
Uniqueness
What sets MFCD21869514 apart from similar compounds is its unique combination of stability, reactivity, and potential applications. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of performance and versatility.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(2-methoxyphenoxy)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(2)10(13)8-15-12-7-5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
LRJLRAIBZHLASB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)COC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















